molecular formula C10H16BrNO B14511250 2-Hydroxybenzyltrimethylammonium bromide CAS No. 63981-76-0

2-Hydroxybenzyltrimethylammonium bromide

Cat. No.: B14511250
CAS No.: 63981-76-0
M. Wt: 246.14 g/mol
InChI Key: UKYCBARPGROEFH-UHFFFAOYSA-N
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Description

2-Hydroxybenzyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16NOBr. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzyl group attached to a trimethylammonium moiety, with a hydroxyl group on the benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzyltrimethylammonium bromide can be synthesized through the reaction of benzyltrimethylammonium bromide with a hydroxylating agent. One common method involves the use of benzyltrimethylammonium bromide and sodium hydroxide in an aqueous medium, followed by the addition of hydrogen peroxide to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzyltrimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxybenzyltrimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzyltrimethylammonium bromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects by inhibiting the growth and proliferation of microorganisms .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxybenzyltrimethylammonium bromide is unique due to the presence of both a hydroxyl group and a quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63981-76-0

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

(2-hydroxyphenyl)methyl-trimethylazanium;bromide

InChI

InChI=1S/C10H15NO.BrH/c1-11(2,3)8-9-6-4-5-7-10(9)12;/h4-7H,8H2,1-3H3;1H

InChI Key

UKYCBARPGROEFH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1O.[Br-]

Origin of Product

United States

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